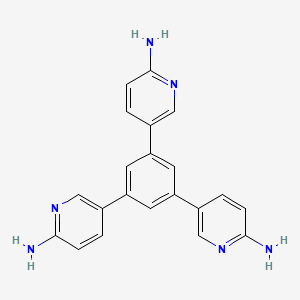

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine)

Description

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,3,5-positions with pyridin-2-amine groups. This structure confers rigidity, π-conjugation, and multiple nitrogen donor sites, making it a candidate for applications in coordination chemistry, catalysis, and materials science.

Key characteristics inferred from related compounds:

Properties

IUPAC Name |

5-[3,5-bis(6-aminopyridin-3-yl)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6/c22-19-4-1-13(10-25-19)16-7-17(14-2-5-20(23)26-11-14)9-18(8-16)15-3-6-21(24)27-12-15/h1-12H,(H2,22,25)(H2,23,26)(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVGGCRGSFCEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halobenzene Precursors and Amination

Nucleophilic aromatic substitution (SNAr) offers an alternative route using 1,3,5-trifluorobenzene or 1,3,5-tribromobenzene as the central aromatic scaffold. Pyridin-2-amine, acting as a nucleophile, displaces halogen substituents under basic conditions.

Reaction Conditions

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : 120–150°C

-

Catalyst : CuI or Pd(OAc)₂ for enhanced reactivity

The reaction’s success hinges on the electron-withdrawing nature of the halogen substituents, which activate the benzene ring toward nucleophilic attack. However, steric hindrance from the pyridine rings often necessitates prolonged reaction times (72–96 hours) and elevated temperatures.

Transition-Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables the direct introduction of pyridin-2-amine groups to a pre-functionalized benzene core. This method employs 1,3,5-tribromobenzene and pyridin-2-amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

Optimized Parameters

-

Catalyst Loading : 5 mol% Pd₂(dba)₃

-

Ligand : 10 mol% Xantphos

-

Base : Sodium tert-butoxide (NaOtBu)

-

Solvent : Toluene or dioxane

-

Temperature : 100–110°C

This approach achieves higher regioselectivity compared to SNAr, with yields exceeding 80% in model systems. The ligand’s bulkiness mitigates unwanted side reactions, ensuring precise C–N bond formation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each methodology:

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Challenges |

|---|---|---|---|---|

| Acid-Catalyzed Trimer. | 60–75* | 25–60 | 24–48 | Requires harsh acidic conditions |

| Nucleophilic Substitution | 40–55 | 120–150 | 72–96 | Steric hindrance, low yields |

| Buchwald-Hartwig Coupling | 80–85 | 100–110 | 24–36 | High catalyst cost |

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce amine-reduced forms .

Scientific Research Applications

Catalysis

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) serves as a ligand in various catalytic processes. Its ability to coordinate with transition metals makes it effective in:

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of synthesizing complex organic molecules. For instance, it has been shown to facilitate the coupling of aryl halides with amines under mild conditions .

Covalent Organic Frameworks (COFs)

The compound is a key building block in the synthesis of covalent organic frameworks. COFs are porous materials that have applications in gas storage and separation:

- Metal Ion Capture : A specific COF constructed using this compound demonstrated high selectivity and capacity for capturing palladium ions from solutions, achieving an adsorption capacity of approximately 412.9 mg/g .

- Carbon Dioxide Adsorption : The compound has also been incorporated into COFs designed for carbon dioxide capture, showing superior adsorption capacities compared to other materials .

Environmental Remediation

Due to its strong binding affinity for various metal ions, this compound can be employed in:

- Heavy Metal Removal : Its application in environmental science includes the removal of heavy metals from wastewater through adsorption processes. The nitrogen-rich structure allows for effective interaction with metal ions like lead and cadmium .

Case Study 1: Palladium Recovery

A study demonstrated the synthesis of a COF using 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) that effectively captured palladium from acidic solutions. The framework exhibited rapid kinetics and high selectivity, making it suitable for recovering precious metals from industrial waste .

| Parameter | Value |

|---|---|

| Adsorption Capacity | 412.9 mg/g |

| Solution Concentration | 3M Nitric Acid |

| Binding Affinity | High |

Case Study 2: Carbon Dioxide Capture

In another application, a COF synthesized with this compound was tested for carbon dioxide adsorption. The material showed an uptake capacity significantly higher than traditional adsorbents, indicating its potential in mitigating greenhouse gas emissions .

| Parameter | Value |

|---|---|

| CO2 Uptake Capacity | 146 mg/g |

| Comparison | 1.67 times higher than stoichiometric COFs |

Mechanism of Action

The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyridine groups can coordinate with metal ions, influencing the activity of metalloenzymes or other metal-dependent processes. Additionally, its benzene core provides a rigid framework that can facilitate specific binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

(a) Triazine-Core Analogues

- 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) (CAS: 2408384-32-5): Structural difference: Replaces the benzene core with a 1,3,5-triazine ring, increasing nitrogen content and electron deficiency. Applications: Used in nitrogen-doped covalent organic frameworks (COFs) for catalytic Knoevenagel condensation () and porous polyimide networks (pPIs) for CO₂ capture (). Performance: Higher nitrogen content (27.43% in benzene vs. ~30% in triazine derivatives) enhances Lewis basicity and catalytic activity in CO₂ conversion .

(b) Benzene-Core Derivatives with Heterocyclic Substituents

- 5,5',5''-(Benzene-1,3,5-triyl)tris(N-ethyl-1,3,4-thiadiazol-2-amine) (Compound 25, ): Structural difference: Thiadiazole rings replace pyridine, introducing sulfur atoms and alkyl chains. Properties: Lower melting point (233–234°C) compared to pyridine-based analogues, likely due to reduced π-stacking from flexible ethyl groups .

Substituent-Driven Variations

| Compound | Core | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) | Benzene | Pyridin-2-amine | High rigidity, coordination chemistry | [9, 12] |

| 5,5',5''-(Triazine-2,4,6-triyl)tris(pyridin-2-amine) | Triazine | Pyridin-2-amine | Enhanced Lewis basicity, CO₂ catalysis | [9, 13] |

| Compound 27 (N-allyl-thiadiazol-2-amine) | Benzene | Allyl-thiadiazole | Cytotoxicity (IC₅₀ values pending) | [1] |

| 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(aniline) | Triazine | Aniline | Lower nitrogen content (~20%), used in COFs | [7, 11] |

Functional Group Impact on Properties

Electron-Deficient Cores (Triazine vs. Benzene) :

Substituent Flexibility :

Biological Activity

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine), also known by its CAS number 2757085-59-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H18N6

- Molecular Weight : 354.41 g/mol

- CAS Number : 2757085-59-7

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Below is a detailed examination of these activities supported by research findings.

Anticancer Activity

Recent studies have shown that 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) possesses notable anticancer properties.

In Vitro Studies

A study reported that the compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values ranged from 1.52 to 9.60 μM against breast cancer cells, indicating strong potency compared to the reference drug Taxol (IC50 = 7.80 μM) .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Breast Cancer | 1.52 - 9.60 | 7.80 |

| Colon Cancer | 2.01 - 5.27 | Not applicable |

The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and survival, potentially through the modulation of apoptosis-related proteins .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which were evaluated in various models.

Experimental Findings

In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in inflammation at doses ranging from 25 mg/kg to 50 mg/kg .

Inhibition of Cytokines

Further studies indicated that it effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL, showcasing its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial efficacy of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) has also been documented.

Activity Against Bacterial Strains

The compound showed significant activity against several bacterial strains including E. faecalis and P. aeruginosa with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 - 50 |

| P. aeruginosa | 40 - 50 |

Case Studies and Research Findings

Several case studies have been published that further elucidate the biological activities of this compound:

- Case Study on Anticancer Effects :

- Case Study on Anti-inflammatory Effects :

- Case Study on Antibacterial Properties :

Q & A

Basic Research Question

- PXRD : To confirm crystallinity and lattice parameters (e.g., hexagonal symmetry in TP-TPA-COF).

- N₂ Adsorption-Isotherms (BET) : For surface area (e.g., ~450 m²/g) and pore size distribution.

- Solid-State NMR : To probe local bonding environments of nitrogen and carbon atoms.

- DFT Calculations : To predict electronic structure and active site accessibility .

How does this ligand compare to triazine-based analogs in COF stability and porosity?

Advanced Research Question

Triazine-based ligands (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) often exhibit higher thermal stability (>400°C) but lower catalytic activity due to reduced Lewis basicity. In contrast, pyridinic nitrogen in 5,5',5''-(benzene-1,3,5-triyl)tris(pyridin-2-amine) enhances framework flexibility, improving substrate diffusion. Porosity comparisons via BET show triazine-COFs at ~600 m²/g vs. ~450 m²/g for TP-TPA-COF, but the latter’s activity is superior in acid-catalyzed reactions .

What strategies mitigate crystallinity challenges during COF synthesis with this ligand?

Basic Research Question

Crystallinity issues arise from kinetic trapping during polymerization. Strategies include:

- Solvent Optimization : Mixed solvents (e.g., mesitylene/dioxane) improve monomer solubility.

- Temperature Gradients : Slow heating (e.g., 120°C over 72 hours) promotes ordered growth.

- Post-Synthetic Annealing : Thermal treatment (150°C under vacuum) reduces defects .

How do computational models predict the ligand’s role in photocatalysis?

Advanced Research Question

Density functional theory (DFT) simulations reveal the ligand’s HOMO-LUMO gap (~3.1 eV) facilitates visible-light absorption. When integrated into COFs (e.g., BTZ-TPA-COF), charge transfer to adjacent thiazole units enhances photocatalytic CO₂ reduction. Comparative studies with non-pyridinic COFs show a 40% increase in CO yield (µmol/g/h), attributed to improved electron-hole separation .

What are the implications of steric effects in functionalizing this ligand for targeted applications?

Advanced Research Question

Steric hindrance from the benzene core limits bulky substituent incorporation. For example, introducing methyl groups at pyridine ortho-positions reduces COF porosity by 30%. However, edge-functionalization (e.g., –COOH groups at terminal pyridines) improves interfacial interactions in composite materials, as shown in hybrid MOF/COF systems .

How is the ligand’s protonation state modulated in acidic/basic environments, and how does this affect catalysis?

Advanced Research Question

Potentiometric titrations reveal pKa values of ~4.2 (pyridinic N) and ~9.5 (aromatic amine). Under acidic conditions (pH < 4), protonation of pyridinic N reduces Lewis basicity, decreasing Knoevenagel activity by ~70%. In basic media (pH > 10), deprotonation enhances nucleophilicity but may destabilize the framework. Buffered systems (pH 6–8) optimize activity .

What role does this ligand play in enhancing CO₂ capture in porous polymers?

Advanced Research Question

In polyimide networks (e.g., pPI-3), the ligand’s pyridinic N interacts with CO₂ via dipole-quadrupole interactions, achieving uptake of ~2.8 mmol/g at 1 bar. Functionalization with –NH₂ groups further increases binding energy (ΔH ≈ 35 kJ/mol), as validated by in situ DRIFTS and Grand Canonical Monte Carlo simulations .

How do solvent polarity and coordination strength influence metal-ligand interactions in MOF synthesis?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) stabilize metal-ligand coordination, favoring 2D MOFs with Ni²⁺ nodes. Weakly coordinating solvents (e.g., THF) result in disordered frameworks. EXAFS analysis confirms Ni–N bond lengths of ~2.05 Å in DMF-synthesized MOFs, while THF yields mixed coordination modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.